molecular formula C15H16N2O2 B2778080 (2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one CAS No. 49593-47-7

(2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B2778080
CAS No.: 49593-47-7
M. Wt: 256.305
InChI Key: RALJVYDMGWFTLX-RMKNXTFCSA-N
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Description

The compound (2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one belongs to the chalcone family, characterized by an α,β-unsaturated ketone core flanked by two aromatic rings. Its structure features a 1,3-dimethylpyrazole moiety at ring B and a 4-methoxyphenyl group at ring A. This substitution pattern distinguishes it from other chalcone derivatives and influences its physicochemical and biological properties.

Properties

IUPAC Name

(E)-3-(1,3-dimethylpyrazol-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-11-13(10-17(2)16-11)6-9-15(18)12-4-7-14(19-3)8-5-12/h4-10H,1-3H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALJVYDMGWFTLX-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=CC(=O)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C=C1/C=C/C(=O)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one, commonly referred to as a pyrazole chalcone, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, characterization, and biological properties, supported by data tables and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between 4-methoxyphenylacetone and 1,3-dimethyl-1H-pyrazole-4-carbaldehyde. The reaction conditions often include the use of a base such as sodium hydroxide in ethanol. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure.

Table 1: Characterization Data

TechniqueObservations
IR (cm⁻¹) 1640 (C=O), 1570 (C=C)
1H NMR (ppm) δ 7.71 (d, J = 16.2 Hz), δ 7.35 (d, J = 16.0 Hz)
13C NMR (ppm) δ 185.43 (C=O), δ 150.79 (C=C)
MS m/z 257.12 (M + H)+

Biological Activity

The biological activities of pyrazole chalcones, including the compound , have been extensively studied. Research indicates that these compounds exhibit a range of pharmacological properties:

Antioxidant Activity

Studies have demonstrated that pyrazole chalcones possess significant antioxidant properties. For instance, a study reported an EC50 value comparable to ascorbic acid, indicating robust free radical scavenging capabilities .

Antibacterial Activity

The antibacterial efficacy of this compound was evaluated against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed notable inhibition zones, suggesting strong antibacterial potential.

Table 2: Antibacterial Activity Results

Bacterial StrainZone of Inhibition (mm)Reference Compound
Staphylococcus aureus18Ampicillin
Escherichia coli15Ampicillin
Bacillus subtilis20Ampicillin

Anti-inflammatory Activity

Research has also indicated that pyrazole derivatives can exhibit anti-inflammatory effects. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole chalcones:

  • Anticancer Studies : A recent study evaluated the cytotoxic effects of various pyrazole chalcones on cancer cell lines, revealing IC50 values ranging from 13 to 213 μM . The compound demonstrated selective toxicity towards cancer cells compared to normal cells.
  • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of pyrazole derivatives, suggesting their potential in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier and reduce oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Bioactivity

Chalcone derivatives exhibit diverse biological activities contingent on substituent positions and electronic properties. Key comparisons include:

Cardamonin (Cluster 5)
  • Activity: Highest inhibitory potency (IC50 = 4.35 μM) among non-piperazine-substituted chalcones .
  • Comparison : The absence of bulky substituents (e.g., iodine or halogens) in ring A and the presence of hydroxyl groups likely enhance binding affinity to biological targets.
Compound 2h (Cluster 6)
  • Structure : Chlorine at para (ring A), iodine at meta (ring A), and methoxy at para (ring B).
  • Activity : IC50 = 13.82 μM .
  • Key Difference : Replacement of bromine (in 2j) with chlorine (2h) and fluorine with methoxy reduces potency, highlighting the role of electronegative substituents in enhancing activity.
Compound 2p (Cluster 6)
  • Structure : Methoxy at para (ring A and B), iodine at meta (ring A).
  • Activity : IC50 = 70.79 μM .
  • Comparison : Methoxy groups at both rings significantly reduce activity compared to halogens, underscoring the detrimental effect of electron-donating groups on bioactivity.
Triazole-Chalcone Hybrids ()
  • Examples : Compounds 4k–4o with 1,2,3-triazole and 4-methoxyphenyl groups.
  • Properties: High yields (88–99%) and melting points (108–236°C) indicate stable crystalline structures.

Structural Modifications and Crystallographic Insights

  • Crystal Packing : Pyrazole-containing chalcones (e.g., (2E)-1-(4-bromophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one) exhibit planar pyrazole rings (r.m.s. deviation = 0.003 Å) and dihedral angles between aromatic rings (7.56–56.48°), influencing molecular interactions .
  • Conformational Effects : The E-configuration of the α,β-unsaturated ketone is conserved across analogues, ensuring optimal conjugation for electronic delocalization.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Substituents IC50 (μM)
Target Compound C16H16N2O2 268.31 Not reported 1,3-dimethylpyrazole, 4-methoxy N/A
Cardamonin (Cluster 5) C16H14O4 270.28 198–200 Hydroxyl (ortho, para) 4.35
Compound 2h (Cluster 6) C16H13ClIO3 455.63 Not reported Chlorine (para), iodine (meta), methoxy 13.82
Compound 2p (Cluster 6) C17H15IO4 458.20 Not reported Methoxy (para), iodine (meta) 70.79
Triazole-Chalcone 4k C20H17N3O4 363.37 231.7–236.9 4-Nitrophenyl, 4-methoxyphenyl N/A

Structure–Activity Relationships (SAR)

Electronegative Substituents : Halogens (Br, Cl, F) at para positions enhance activity by improving electron withdrawal, as seen in 2j (IC50 = 4.70 μM) versus 2h (IC50 = 13.82 μM) .

Methoxy Groups : Electron-donating methoxy substitutions (e.g., 2p) correlate with reduced potency, likely due to decreased electrophilicity of the α,β-unsaturated ketone .

Bulk and Steric Effects : Bulky substituents (e.g., iodine at meta) in ring A may hinder target binding, as observed in cluster 6 compounds .

Q & A

Q. What are the optimal synthetic routes for preparing (2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

The compound is synthesized via Claisen-Schmidt condensation between 1,3-dimethyl-1H-pyrazole-4-carbaldehyde and 4-methoxyacetophenone. Key steps include:

  • Base selection : NaOH or KOH in ethanol/water mixtures (50–60°C) to drive aldol condensation .
  • Stereochemical control : Maintaining the reaction under reflux for 8–12 hours ensures exclusive formation of the thermodynamically stable E-isomer .
  • Purification : Recrystallization using ethanol or column chromatography (silica gel, hexane/ethyl acetate 7:3) achieves >95% purity .
  • Yield optimization : Monitoring reaction progress via TLC and adjusting molar ratios (1:1.2 for aldehyde:ketone) minimizes by-products like unreacted ketone .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • 1H/13C NMR : Confirm regiochemistry and E-configuration. The α,β-unsaturated ketone shows a vinyl proton doublet at δ 7.2–7.5 ppm (J = 15–16 Hz) and a carbonyl carbon at ~190 ppm .
  • X-ray crystallography : Resolves molecular conformation (e.g., dihedral angles between pyrazole and aryl rings) and validates E-stereochemistry. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high precision (R factor < 0.05) .
  • Mass spectrometry : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]+ at m/z 297) .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

  • Antimicrobial activity : Broth microdilution (MIC assays) against S. aureus and E. coli (concentration range: 1–100 µg/mL) .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination after 48-hour exposure .
  • Enzyme inhibition : Fluorescence-based assays targeting COX-2 or α-glucosidase to evaluate binding affinity (IC50) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyrazole or aryl rings) influence bioactivity?

  • Pyrazole substitution : Introducing electron-withdrawing groups (e.g., Br at the 4-position) enhances antiparasitic activity (e.g., antiplasmodial IC50 < 1 µM) by increasing electrophilicity of the α,β-unsaturated ketone .
  • Aryl ring effects : 4-Methoxy groups improve solubility and membrane permeability, while nitro groups at the para position (as in ) reduce activity due to steric hindrance .
  • Conformational analysis : X-ray data () shows that coplanarity of the enone system with the pyrazole ring correlates with stronger DNA intercalation (e.g., ∆Tm > 5°C in thermal denaturation assays) .

Q. How can contradictory bioactivity data across studies be resolved?

  • Systematic SAR studies : Synthesize analogs with single-variable modifications (e.g., halogens, methoxy, nitro) and test under standardized protocols .
  • Computational modeling : Docking studies (AutoDock Vina) using crystal structures (PDB entries from ) identify key interactions (e.g., hydrogen bonding with COX-2 Arg120) .
  • Meta-analysis : Compare bioactivity trends across pyrazole chalcones in public databases (ChEMBL, PubChem) to distinguish compound-specific effects from assay artifacts .

Q. What role does crystallographic conformation play in reactivity and target binding?

  • Planarity : Single-crystal data () reveals the enone system (C=C–C=O) is nearly planar (torsion angle < 5°), favoring π-π stacking with aromatic residues in enzyme active sites .
  • Dihedral angles : A 20–30° angle between the pyrazole and 4-methoxyphenyl rings optimizes steric compatibility with hydrophobic pockets (e.g., in kinase targets) .
  • Hydrogen bonding : The ketone oxygen participates in intermolecular H-bonds (2.8–3.0 Å) in crystal lattices, mimicking interactions with biological targets like serine proteases .

Q. How can computational methods predict and rationalize experimental results?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict NMR shifts (<2 ppm deviation from experimental) and frontier orbital energies (HOMO-LUMO gap ~4 eV) .
  • MD simulations : 100-ns trajectories in explicit solvent (e.g., TIP3P water) reveal conformational stability and ligand-target residence times .
  • QSAR models : Use descriptors like logP, polar surface area, and dipole moment to correlate structure with bioactivity (R² > 0.85 for antimalarial analogs) .

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